Product packaging for 3-Cyclopropyl-2-methylaniline(Cat. No.:)

3-Cyclopropyl-2-methylaniline

Cat. No.: B13115891
M. Wt: 147.22 g/mol
InChI Key: NJXBWPUYFSMSBO-UHFFFAOYSA-N
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Description

3-Cyclopropyl-2-methylaniline (CAS 1202161-12-3) is a high-purity aromatic amine derivative of significant interest in advanced organic synthesis and research. Its molecular structure, which incorporates a cyclopropyl group adjacent to an amine functionality on a methyl-substituted benzene ring, makes it a valuable scaffold for increasing structural complexity and exploring novel chemical spaces. The compound serves as a key synthetic intermediate in several research domains. In pharmaceutical research, aniline derivatives similar to this compound are frequently utilized as building blocks for synthesizing Active Pharmaceutical Ingredients (APIs) . Its structure is particularly relevant in the development of new synthetic methodologies, such as the intermolecular [3+2] annulation reactions with alkynes catalyzed by visible light. These reactions are powerful tools in diversity-oriented synthesis for constructing complex, amine-substituted carbocycles from simple starting materials . Furthermore, the cyclopropane moiety is a recognized privileged structure in agrochemical research. Compounds containing this fragment are known to exhibit a range of biological activities, including insecticidal, fungicidal, and herbicidal properties . The incorporation of a cyclopropyl group can enhance metabolic stability, improve receptor affinity, and reduce off-target effects, making this compound a valuable starting point for developing new crop protection agents . Researchers also employ this compound in materials science, particularly as a monomer or precursor in the development of specialty polymers, dyes, and pigments . This product is intended for research purposes by qualified laboratory personnel. It is strictly For Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should consult the Safety Data Sheet (SDS) and adhere to all laboratory safety protocols before use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H13N B13115891 3-Cyclopropyl-2-methylaniline

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H13N

Molecular Weight

147.22 g/mol

IUPAC Name

3-cyclopropyl-2-methylaniline

InChI

InChI=1S/C10H13N/c1-7-9(8-5-6-8)3-2-4-10(7)11/h2-4,8H,5-6,11H2,1H3

InChI Key

NJXBWPUYFSMSBO-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC=C1N)C2CC2

Origin of Product

United States

Synthetic Methodologies for 3 Cyclopropyl 2 Methylaniline and Analogues

Strategies for the Formation of Cyclopropyl-Substituted Aromatic Systems

The construction of aromatic systems bearing a cyclopropyl (B3062369) substituent is a key challenge in the synthesis of the target compound and its analogues. Chemists have developed several powerful methods to achieve this, primarily relying on transition metal catalysis, direct cyclopropanation, and annulation processes.

Transition Metal-Catalyzed Cross-Coupling Reactions for Cyclopropane (B1198618) Introduction onto Aromatic Halides

Transition metal-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, providing a powerful means to form carbon-carbon bonds. mdpi.com These methods have been successfully applied to introduce cyclopropyl groups onto aromatic rings. The general approach involves the reaction of an aromatic halide or triflate with a cyclopropyl-containing organometallic reagent in the presence of a transition metal catalyst, most commonly palladium. nih.govrsc.org

Several variations of this strategy have proven effective:

Suzuki-Miyaura Coupling: This reaction utilizes cyclopropylboronic acids or their derivatives, such as potassium cyclopropyltrifluoroborate, as the coupling partner for aryl chlorides, bromides, or triflates. organic-chemistry.org The use of appropriate palladium catalysts and ligands facilitates the reaction, which is tolerant of a wide range of functional groups. organic-chemistry.org

Coupling with Grignard Reagents: Cyclopropylmagnesium bromide can be coupled with aryl bromides in a palladium-catalyzed reaction. The addition of zinc bromide has been shown to improve the yields of these reactions significantly. organic-chemistry.org

Coupling with Organobismuth Reagents: Tricyclopropylbismuth can also serve as a source of the cyclopropyl group in palladium-catalyzed cross-coupling reactions with aryl and heterocyclic halides and triflates. A key advantage of this method is its tolerance for numerous functional groups and its ability to be performed under non-anhydrous conditions. organic-chemistry.org

The unique structural and bonding properties of the cyclopropane ring make it more amenable to functionalization in these cross-coupling reactions compared to other saturated carbocyclic (C(sp³)) substrates. nih.gov

Table 1: Examples of Transition Metal-Catalyzed Cyclopropane Introduction

Coupling PartnerAromatic SubstrateCatalyst SystemKey Features
Potassium cyclopropyltrifluoroborateAryl chloridesPalladium catalystEffective for electron-rich, electron-poor, and hindered aryl chlorides. organic-chemistry.org
Cyclopropylmagnesium bromideAryl bromidesPd catalyst with ZnBr₂Produces cyclopropyl arenes in very good yields. organic-chemistry.org
TricyclopropylbismuthAryl/heterocyclic halides & triflatesPalladium catalystTolerates numerous functional groups; non-anhydrous conditions. organic-chemistry.org

Direct Cyclopropanation Reactions for Constructing Cyclopropyl Groups

Direct cyclopropanation involves the formation of the three-membered ring from a precursor that already contains the aromatic moiety. This approach avoids the pre-synthesis of cyclopropyl organometallic reagents.

One prominent strategy is the transition-metal-catalyzed cyclopropanation of alkenes . This method typically involves the reaction of an alkene with a diazo compound in the presence of a metal catalyst, such as copper(I) iodide (CuI). For instance, various styrenes can be successfully cyclopropanated using fluorinated diazo reagents and a CuI catalyst under mild conditions to produce the corresponding cyclopropanes in good to very good yields. nih.gov This method is applicable to a range of styrenes, including those with electron-donating or electron-withdrawing groups on the aromatic ring. nih.gov

A more recent and innovative approach involves the intramolecular coupling of two C-H bonds on gem-dialkyl groups . This transformation, which had long been an elusive goal in synthesis, can be achieved using a palladium-catalyzed process involving a 1,4-Pd shift mechanism. chemrxiv.org This method allows for the direct conversion of precursors containing a gem-dimethyl group, for example, into a cyclopropane ring fused to the aromatic system. The reaction shows broad scope, generating diverse arylcyclopropanes, including those with electron-donating and electron-withdrawing substituents on the aromatic ring, as well as heterocyclic systems. chemrxiv.org

Table 2: Direct Cyclopropanation Methodologies

MethodPrecursorReagents/CatalystDescription
Alkene CyclopropanationStyrene derivativesDiazo compound, CuIForms cyclopropane ring from an existing double bond; tolerant of various substituents. nih.gov
Intramolecular C-H ActivationAryl bromide with gem-dialkyl groupPalladium catalyst, Pivalate baseForms cyclopropane via intramolecular coupling of two C(sp³)–H bonds. chemrxiv.org

Annulation Processes for Cyclopropane Construction

Annulation reactions provide a modular approach to constructing cyclopropane rings. A notable example is the Radical/Polar Annulation Reaction (RPAR) , which builds 1,1-disubstituted cyclopropanes through a photocatalytic radical/polar crossover process. nih.govnih.govorganic-chemistry.org

The mechanism proceeds through the following key steps:

A photocatalytically generated radical adds to a homoallylic tosylate. nih.govacs.org

The resulting intermediate radical adduct is reduced via a single electron transfer (SET) to form an anion. organic-chemistry.org

This anion then undergoes an intramolecular substitution to close the three-membered ring. nih.govacs.org

This process is characterized by its mild reaction conditions, utilizing visible light irradiation, and its excellent tolerance for a wide variety of functional groups. nih.govnih.gov Unlike some traditional methods, this modular approach allows for the assembly of diverse cyclopropane derivatives without needing to pre-fabricate a wide array of specific alkene or carbene precursors. organic-chemistry.org

Amination Approaches for Substituted Anilines

Once the cyclopropyl-substituted aromatic core is synthesized, the next crucial step is the introduction of the amino group to form the final aniline (B41778) derivative. Palladium-catalyzed C-N bond-forming reactions are the predominant methods for this transformation.

Palladium-Catalyzed Amination of Halogenated Aromatic Precursors with Cyclopropylamine (B47189)

The direct coupling of an aryl halide with cyclopropylamine presents a straightforward route to N-cyclopropylanilines. This transformation is a specific application of the broader class of Buchwald-Hartwig amination reactions. Despite the synthetic utility, the coupling of cyclopropylamine can be challenging. acs.org

Recent advancements have led to the development of highly effective palladium-based catalyst systems for this reaction. A novel protocol utilizes a sterically demanding and electron-rich ylide-functionalized phosphine (B1218219) (YPhos) ligand, specifically adYPhos. acs.orgnih.gov This catalyst system enables the efficient monoarylation of cyclopropylamine with a wide range of (hetero)aryl chlorides, even at room temperature. acs.org The protocol is versatile, accommodating various functional groups and can be extended to larger cycloalkylamines under mild conditions. nih.gov

Buchwald–Hartwig Amination Procedures in the Synthesis of N-Cyclopropylanilines

The Buchwald-Hartwig amination is a powerful and widely used palladium-catalyzed cross-coupling reaction for synthesizing carbon-nitrogen bonds from aryl halides and amines. wikipedia.orglibretexts.org First reported in the mid-1990s by Stephen L. Buchwald and John F. Hartwig, this reaction has revolutionized the synthesis of aryl amines due to its broad substrate scope and functional group tolerance, replacing harsher, more traditional methods. wikipedia.orgrug.nl

The catalytic cycle is generally understood to involve three main steps:

Oxidative Addition: The active Pd(0) catalyst reacts with the aryl halide to form a Pd(II) complex.

Amine Coordination and Deprotonation: The amine coordinates to the palladium center, and a base removes a proton from the nitrogen atom to form a palladium amido complex.

Reductive Elimination: The aryl group and the amino group are eliminated from the palladium center, forming the desired C-N bond and regenerating the Pd(0) catalyst. wikipedia.org

The success of the Buchwald-Hartwig amination is highly dependent on the choice of ligand coordinated to the palladium center. The development of bulky, electron-rich phosphine ligands (such as BrettPhos) has been crucial for achieving high efficiency and broad applicability. acs.org These ligands facilitate the key steps of the catalytic cycle, particularly the reductive elimination step. youtube.com The reaction is effective for coupling various aryl bromides with cyclopropylamine, yielding N-arylcyclopropylamines in good to excellent yields. researchgate.net

Table 3: Key Ligands in Buchwald-Hartwig Amination

Ligand NameStructural ClassKey Features
BINAPBiaryl PhosphineOne of the early, effective ligands for C-N coupling. researchgate.net
BrettPhosBiaryl PhosphineBulky and electron-rich, highly effective for a range of amination reactions. acs.org
adYPhosYlide-Functionalized Phosphine (YPhos)Sterically demanding; enables coupling of challenging substrates like aryl chlorides at room temperature. acs.orgnih.gov
XPhos, SPhos, RuPhosBiaryl PhosphineA family of bulky, electron-rich ligands that stabilize the catalyst and enhance reaction efficiency. youtube.com

De Novo Multi-Component Synthesis of Meta-Substituted Anilines

A powerful strategy for constructing complex molecules from simple starting materials in a single operation is through multi-component reactions. A metal- and additive-free method has been developed for the de novo synthesis of meta-substituted anilines. rsc.orgrsc.org This three-component reaction utilizes commercially available or easily accessible methylvinyl ketones, N-acylpyridinium salts, and various primary or secondary amines. rsc.orgrsc.org

The reaction proceeds through a cascade of events, likely initiated by a Michael addition, leading to the formation of the aniline ring with a predictable regioselectivity. acs.orgnih.gov This approach is particularly valuable for generating libraries of compounds with diverse substitution patterns for applications in medicinal chemistry and materials science. rsc.orgrsc.org For example, heating the components in acetonitrile (B52724) at 90°C for 24 hours can result in high analytical yields, often exceeding 95%. rsc.org The method is compatible with anilines containing both electron-releasing and electron-withdrawing groups, with yields typically ranging from 69–87%. rsc.org

Table 1: Examples of De Novo Three-Component Synthesis of Meta-Substituted Anilines

Reactant 1 Reactant 2 Reactant 3 Product Yield
Methylvinyl ketone N-acylpyridinium salt Aromatic amine 4u 95%
Methylvinyl ketone N-acylpyridinium salt Aniline with electron-releasing group 4v 69-87%

Molybdenum-Catalyzed Intermolecular Reactions for Substituted Anilines

Transition metal catalysis offers efficient and selective routes to substituted anilines. A notable example is the molybdenum-catalyzed intermolecular reaction of ynones with allylic amines to produce a range of 2,4-di and 2,4,6-trisubstituted anilines. researchgate.net This method is valued for its efficiency, broad substrate scope, and use of readily accessible starting materials. researchgate.net

The reaction is typically catalyzed by a simple molybdenum(VI) complex, such as Mo(CO)₆, in the presence of a bipyridine ligand. nih.gov The proposed mechanism involves a sequence of aza-Michael addition, proton shift, cyclization, dehydration, 6π-electrocyclization, and finally aromatization to yield the aniline product. researchgate.net This catalytic system demonstrates excellent reactivity and selectivity, providing a robust pathway to multi-substituted anilines in good to excellent yields. researchgate.netnih.gov

Reductive Amination Strategies for 2-N-Aryl/Alkyl Substituted Anilines

Reductive amination is a cornerstone of amine synthesis, providing a direct method for the N-alkylation of anilines. acsgcipr.orgrsc.org This reaction involves the condensation of an aniline with an aldehyde or ketone to form an imine or iminium ion intermediate, which is then reduced in situ to the corresponding N-substituted aniline. acsgcipr.org

Commonly used reducing agents include sodium borohydride (B1222165) (NaBH₄), sodium triacetoxyborohydride (B8407120) (STAB), and sodium cyanoborohydride, or catalytic hydrogenation. acsgcipr.org This method is considered a greener alternative to traditional Sₙ2-type alkylations, as it avoids the use of potentially hazardous alkyl halides. acsgcipr.org The process can be performed "in batch" or using continuous flow technologies like an H-cube, which can circumvent issues such as long reaction times and tedious work-ups by performing the imine formation and reduction in one seamless step. rsc.org This strategy is highly effective for preparing a wide array of N-alkyl and N-aryl substituted anilines. researchgate.net

Targeted Synthesis of Specific Cyclopropyl-Substituted Aniline Isomers and Derivatives

The synthesis of specific isomers and derivatives often requires multi-step sequences where key intermediates are first prepared and then further functionalized.

Synthesis of N-Cyclopropyl-3-bromo-2-methylaniline as a Key Intermediate

The compound N-cyclopropyl-3-bromo-2-methylaniline serves as a crucial building block for more complex molecules. chemicalbook.com Its synthesis typically begins with 3-bromo-2-methylaniline (B1266185). guidechem.com This precursor can be prepared through the bromination of 2-methylaniline or the reduction of 1-bromo-2-methyl-3-nitrobenzene using reagents like stannous dichloride or iron filings, achieving yields of 94-95%. guidechem.com

The subsequent N-cyclopropylation of 3-bromo-2-methylaniline can be achieved through copper-promoted coupling with cyclopropylboronic acid. nih.gov This reaction is generally carried out in the presence of a copper(II) acetate (B1210297) catalyst, a bipyridine ligand, and a base, under an air atmosphere, to afford the desired N-cyclopropyl derivative in good to excellent yields. nih.gov

One-Pot Synthetic Routes to Cyclopropyl-Triazole-Substituted Anilines

The 1,2,3-triazole moiety is a valuable pharmacophore in medicinal chemistry. nih.gov One-pot synthetic routes provide an efficient means to incorporate this heterocycle into aniline structures. The copper-catalyzed azide-alkyne cycloaddition (CuAAC), a prominent "click" reaction, is a highly efficient method for creating 1,4-disubstituted 1,2,3-triazoles. beilstein-journals.org

A one-pot, three-component reaction can be designed starting with a cyclopropyl-substituted aniline precursor that also contains either an azide (B81097) or a terminal alkyne functionality. This precursor can then react with a corresponding alkyne or azide, respectively, in the presence of a copper catalyst to directly form the cyclopropyl-triazole-substituted aniline. rsc.org These multi-component approaches are highly convergent and atom-economical, allowing for the rapid assembly of complex molecular architectures from simple building blocks. beilstein-journals.orgnih.gov

Table 2: Key Reactions in the Synthesis of Functionalized Cyclopropyl Anilines

Reaction Type Starting Material Key Reagents Product
N-Cyclopropylation 3-Bromo-2-methylaniline Cyclopropylboronic acid, Cu(OAc)₂, 2,2'-bipyridine N-Cyclopropyl-3-bromo-2-methylaniline
Triazole Formation Azide-functionalized aniline Terminal alkyne, Copper catalyst Triazole-substituted aniline

Green Chemistry Considerations in the Synthesis of Cyclopropyl-Aniline Derivatives

The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. unibo.itsphinxsai.com In the synthesis of cyclopropyl-aniline derivatives, several strategies align with these principles.

Advanced Spectroscopic Characterization Techniques for Aniline Cyclopropane Architectures

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique that provides detailed information about the carbon-hydrogen framework of a molecule. By analyzing the chemical shifts, coupling constants, and signal intensities in ¹H and ¹³C NMR spectra, the precise structure of a molecule can be determined.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

The aromatic region would likely show complex multiplets for the three protons on the benzene (B151609) ring. The methyl group attached to the ring would appear as a singlet in the upfield region. The cyclopropyl (B3062369) protons would present as a set of multiplets in the highly shielded region of the spectrum, characteristic of this strained ring system. The proton on the nitrogen atom would appear as a broad singlet, and its chemical shift could vary depending on the solvent and concentration.

Predicted ¹H NMR Chemical Shifts for 3-Cyclopropyl-2-methylaniline

Protons Predicted Chemical Shift (ppm) Multiplicity
Aromatic-H 6.5 - 7.2 Multiplet
NH Variable (broad) Singlet
Methyl-H (on ring) ~2.1 Singlet
Cyclopropyl-CH 0.8 - 1.5 Multiplet

Note: These are predicted values and may differ from experimental data.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Characterization

The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. For this compound, distinct signals are expected for the six aromatic carbons, the methyl carbon, and the carbons of the cyclopropyl ring. The chemical shifts of the aromatic carbons are influenced by the substitution pattern of the aniline (B41778) ring. The carbon atoms of the cyclopropyl group are characteristically found at high field (low ppm values) due to their unique electronic environment.

Predicted ¹³C NMR Chemical Shifts for this compound

Carbon Atom Predicted Chemical Shift (ppm)
Aromatic C-NH 145 - 150
Aromatic C-CH₃ 120 - 125
Aromatic C-Cyclopropyl 135 - 140
Other Aromatic C-H 115 - 130
Methyl C 15 - 20
Cyclopropyl CH 10 - 15

Note: These are predicted values and may differ from experimental data.

Use of NMR in Monitoring Reaction Progress

NMR spectroscopy is not only used for the final characterization of a product but is also a valuable tool for monitoring the progress of a chemical reaction in real-time. acs.org For the synthesis of this compound, for instance from a corresponding nitroaromatic precursor, ¹H NMR can be used to follow the disappearance of the reactant's characteristic signals and the simultaneous appearance of the product's signals. beilstein-journals.orgrsc.org

By taking aliquots from the reaction mixture at different time intervals and recording their ¹H NMR spectra, the conversion of the starting material to the product can be quantified. Key diagnostic signals, such as the appearance of the cyclopropyl proton signals or the shift of the aromatic signals upon reduction of a nitro group to an amine, would be monitored. This allows for the optimization of reaction conditions such as temperature, reaction time, and catalyst loading to maximize the yield and purity of the desired product.

Mass Spectrometry for Molecular Mass and Fragmentation Pattern Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination

High-resolution mass spectrometry (HRMS) provides a very precise measurement of the mass-to-charge ratio (m/z) of an ion, often to four or more decimal places. This high accuracy allows for the unambiguous determination of the elemental formula of a compound. thermofisher.comlongdom.org For this compound, with a molecular formula of C₁₀H₁₃N, the theoretical exact mass of the molecular ion [M+H]⁺ can be calculated.

Calculated Exact Mass for this compound

Ion Molecular Formula Calculated Exact Mass (m/z)
[M]⁺ C₁₀H₁₃N 147.1048

An experimental HRMS measurement that matches this calculated value to within a few parts per million (ppm) would confirm the elemental composition of the molecule.

The fragmentation of the molecular ion in the mass spectrometer provides valuable structural information. For N-cyclopropylanilines, common fragmentation pathways include alpha-cleavage at the bond between the nitrogen and the cyclopropyl group, as well as cleavage of the cyclopropyl ring itself. chemguide.co.uklibretexts.orglibretexts.orgwikipedia.org The analysis of these fragment ions helps to piece together the structure of the parent molecule.

Predicted Key Fragments for this compound in MS

Fragment Ion Proposed Structure Predicted m/z
[M-CH₃]⁺ Loss of a methyl radical from the molecular ion 132
[M-C₂H₄]⁺ Loss of ethene from the cyclopropyl ring 119

LC-ESI-MS in Metabolite Identification

Liquid chromatography-electrospray ionization-mass spectrometry (LC-ESI-MS) is a highly sensitive and selective technique widely used in drug metabolism studies to identify and quantify metabolites in biological matrices. uab.eduixcela.comrsc.org If this compound were to be studied as a potential drug candidate, LC-ESI-MS would be the method of choice to investigate its metabolic fate.

Potential metabolic transformations for an N-alkylaniline like this compound include:

N-dealkylation: Cleavage of the cyclopropyl group from the nitrogen atom.

Hydroxylation: Addition of a hydroxyl group to the aromatic ring.

Oxidation: Oxidation of the methyl group or the cyclopropyl ring.

An LC-ESI-MS method would first separate the parent compound from its metabolites using liquid chromatography. The separated compounds would then be ionized by electrospray and detected by the mass spectrometer. By comparing the mass spectra of the metabolites to that of the parent compound, the nature of the metabolic modification can be deduced. For example, a metabolite with a mass 16 Da higher than the parent compound would suggest hydroxylation. Tandem mass spectrometry (MS/MS) would then be used to fragment the metabolite ions, providing further structural information to confirm the site of modification. ixcela.com

MALDI-MS for Chemical Derivatization and Detection

Matrix-Assisted Laser Desorption/Ionization Mass Spectrometry (MALDI-MS) is a soft ionization technique crucial for the analysis of a wide range of molecules. In the context of aniline architectures, MALDI-MS serves not only as a detection method but also as a platform for chemical derivatization, often enhancing ionization efficiency and analytical sensitivity. While direct MALDI-MS studies on this compound are not extensively documented, the principles of its analysis can be derived from studies on similar aniline compounds.

Aniline and its derivatives can be incorporated into MALDI matrices to improve the detection of other analytes. For instance, a novel matrix consisting of 2,5-dihydroxybenzoic acid (DHB) and aniline has been shown to significantly increase the signal for N-linked glycans compared to using DHB alone dntb.gov.uauni-duesseldorf.de. In this application, aniline facilitates a facile on-target derivatization of the glycans through the formation of a stable Schiff base, a reaction that can proceed even after the sample-matrix spot has dried on the MALDI target dntb.gov.uauni-duesseldorf.de. This demonstrates the dual role of aniline as both a matrix component and a derivatizing agent.

The addition of aniline derivatives to standard matrices like DHB or α-cyano-4-hydroxycinnamic acid (CHCA) has been reported to improve the ionization efficiency and detection of various biomolecules, including peptides and oligosaccharides uni-duesseldorf.de. The mechanism involves the formation of microcrystalline structures or ionic liquids that provide a better environment for analyte ionization and reduce fragmentation uni-duesseldorf.de. For a compound like this compound, MALDI-MS would be a valuable tool for confirming its molecular weight and for studying its potential role in derivatization reactions or as a component in specialized matrices. The technique's soft ionization is particularly advantageous for preserving the integrity of the molecular ion, which is essential for unambiguous identification researchgate.net.

Table 1: Applications of Aniline in MALDI-MS Derivatization and Detection

Analyte ClassMatrix SystemRole of Aniline/DerivativeObserved Improvement
Glycans2,5-dihydroxybenzoic acid (DHB) / AnilineOn-target derivatization (Schiff base formation)Significant signal increase, stable ion formation dntb.gov.uauni-duesseldorf.de
Sialylated OligosaccharidesDHB / Aniline / NaForms microcrystalline structureAnalysis without fragmentation, high sensitivity uni-duesseldorf.de
Peptidesα-cyano-4-hydroxycinnamic acid (CHCA) / AnilineMatrix additiveIncreased signal-to-noise ratios, improved fragmentation behavior uni-duesseldorf.de
Aniline OligomersNot Applicable (Analyte)Direct detection of polymerization productsIdentification of n-mers and degradation products researchgate.net

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Oxidation Potential Assessment

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light, which corresponds to the promotion of electrons from lower to higher energy molecular orbitals nih.govnih.gov. For aromatic compounds like this compound, the primary electronic transitions observed are π → π* transitions associated with the benzene ring researchgate.net. The presence of substituents—the amino (-NH2), methyl (-CH3), and cyclopropyl groups—influences the energy of these transitions and thus the wavelength of maximum absorbance (λmax).

The amino group acts as a potent auxochrome, meaning its non-bonding (n) electrons can interact with the π-system of the benzene ring. This interaction raises the energy of the highest occupied molecular orbital (HOMO), which typically narrows the HOMO-LUMO energy gap and results in a bathochromic (red) shift of the λmax compared to unsubstituted benzene researchgate.net. The methyl and cyclopropyl groups are alkyl substituents that act as weak, electron-donating groups, further contributing to this effect. In studies of N-cyclopropylanilines, the introduction of electron-donating groups has been shown to lower the single-electron transfer (SET) oxidation potential, making the molecule easier to oxidize acs.org.

The oxidation potential is a critical parameter that can be assessed using electrochemical methods and correlated with electronic properties observed in UV-Vis spectroscopy. For anilines, oxidation typically involves the removal of an electron from the nitrogen atom to form a radical cation researchgate.netacs.org. The stability of this cation, and thus the ease of oxidation, is highly dependent on the substituents. Electron-donating groups like the methyl group in this compound stabilize the resulting radical cation through resonance and inductive effects, thereby lowering the oxidation potential acs.org. This makes the compound more susceptible to single-electron oxidation compared to unsubstituted aniline acs.orgsigmaaldrich.com.

Table 2: Influence of Substituents on the Oxidation Potential of Aniline Derivatives

SubstituentElectronic EffectInfluence on Radical CationEffect on Oxidation Potential
Methyl (-CH3)Electron-Donating (Inductive/Hyperconjugation)StabilizingLowered acs.org
Methoxy (-OCH3)Electron-Donating (Resonance)Strongly StabilizingLowered acs.org
Chloro (-Cl)Electron-Withdrawing (Inductive)DestabilizingIncreased acs.org
Nitro (-NO2)Electron-Withdrawing (Resonance/Inductive)Strongly DestabilizingIncreased

X-ray Crystallography for Solid-State Molecular Conformation and Intermolecular Interactions

X-ray crystallography provides definitive information about the precise three-dimensional arrangement of atoms in a crystalline solid, including bond lengths, bond angles, and the nature of intermolecular interactions that govern the crystal packing. Although a specific crystal structure for this compound has not been reported, its solid-state conformation and packing can be inferred from the structures of closely related compounds, such as halogenated anilines and o-toluidine (B26562) (2-methylaniline).

The molecular conformation will be dictated by the spatial arrangement of the phenyl, amino, methyl, and cyclopropyl groups. The aniline moiety is expected to be largely planar, though the amino group may exhibit slight pyramidalization. The key feature in the crystal packing of aniline derivatives is the formation of hydrogen bonds involving the amino group, which can act as a hydrogen bond donor dntb.gov.uauni-duesseldorf.de. In the absence of stronger acceptors, the nitrogen atom of one molecule can act as a hydrogen bond acceptor for an N-H group of a neighboring molecule, leading to the formation of N-H···N hydrogen-bonded chains or networks dntb.gov.ua.

Table 3: Expected Intermolecular Interactions in Crystalline this compound

Interaction TypeDonorAcceptorTypical Geometry/DistanceRole in Crystal Packing
Hydrogen BondN-H (Amino Group)N (Amino Group of adjacent molecule)N···N distance ~3.1-3.3 ÅPrimary interaction forming chains or dimers dntb.gov.ua
C-H···π InteractionC-H (Methyl/Cyclopropyl/Aromatic)π-system (Aromatic Ring)H···π centroid distance ~2.5-2.9 ÅStabilization of 3D network
π–π StackingAromatic RingAromatic RingCentroid-centroid distance ~3.5-4.0 ÅContributes to packing efficiency

Vibrational Spectroscopy (e.g., Fourier Transform Infrared (FTIR) Spectroscopy, Raman Spectroscopy) for Functional Group Identification

Vibrational spectroscopy, including FTIR and Raman techniques, is an indispensable tool for identifying the functional groups present in a molecule. Each functional group vibrates at a characteristic frequency, and a spectrum of these frequencies provides a molecular "fingerprint." For this compound, the spectrum would be a composite of the vibrational modes of the aniline, methyl, and cyclopropyl moieties.

Detailed vibrational analyses of aniline and substituted anilines provide a strong basis for assigning the expected spectral features nih.govnist.gov. The key vibrational modes for this compound would include:

N-H Vibrations : The amino group gives rise to characteristic symmetric and asymmetric stretching vibrations, typically found in the 3300-3500 cm⁻¹ region. An N-H scissoring (bending) mode is also expected around 1600-1650 cm⁻¹.

Aromatic Ring Vibrations : The benzene ring has several characteristic vibrations. C-H stretching modes appear above 3000 cm⁻¹. C=C stretching vibrations within the ring typically occur in the 1450-1600 cm⁻¹ region. The substitution pattern on the ring influences the position of C-H out-of-plane bending modes in the 700-900 cm⁻¹ range.

C-N Stretching : The stretching vibration of the aromatic carbon to nitrogen bond (C-N) is expected to appear in the 1250-1350 cm⁻¹ range nist.gov.

Methyl Group Vibrations : The methyl group will show symmetric and asymmetric C-H stretching modes around 2850-2980 cm⁻¹ and bending (deformation) modes near 1375 cm⁻¹ and 1450 cm⁻¹.

Cyclopropyl Group Vibrations : The cyclopropyl group has characteristic vibrations due to its strained ring structure. C-H stretching modes are typically found just above 3000 cm⁻¹, and ring "breathing" or deformation modes appear in the fingerprint region, often near 1000-1050 cm⁻¹ and 800-900 cm⁻¹.

Table 4: Characteristic Vibrational Frequencies for this compound

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)Spectroscopy Technique
Amino (-NH₂)Asymmetric & Symmetric N-H Stretch3300 - 3500FTIR, Raman
Amino (-NH₂)N-H Scissoring (Bend)1600 - 1650FTIR
Aromatic RingAromatic C-H Stretch3000 - 3100FTIR, Raman
Aromatic RingAromatic C=C Stretch1450 - 1600FTIR, Raman
Aromatic C-NC-N Stretch1250 - 1350FTIR nist.gov
Methyl (-CH₃)Asymmetric & Symmetric C-H Stretch2850 - 2980FTIR, Raman
Methyl (-CH₃)C-H Bending (Deformation)~1375, ~1450FTIR
CyclopropylC-H Stretch~3010, ~3080FTIR, Raman
CyclopropylRing Deformation1000 - 1050, 800-900FTIR, Raman

Conclusion and Future Research Perspectives on 3 Cyclopropyl 2 Methylaniline and Its Chemical Family

Summary of Key Academic Contributions and Methodological Advancements

The most significant academic contribution of the cyclopropyl-aniline family, particularly N-cyclopropylanilines (CPAs), has been their development as highly effective molecular probes for studying single-electron transfer (SET) oxidation processes. Anilines are known to be susceptible to oxidation by excited triplet-state photosensitizers, making them good candidates for probing these reactions. However, traditional aniline (B41778) probes often suffer from reversible radical cation quenching, where the oxidized molecule is reduced back to its original state, leading to an underestimation of oxidation rates in steady-state experiments. acs.orgresearchgate.netethz.ch

The key methodological advancement offered by CPAs is the spontaneous and irreversible ring-opening of the cyclopropyl (B3062369) group following the initial one-electron oxidation of the nitrogen atom. acs.orgresearchgate.net This process is driven by the release of significant ring strain energy (approximately 28 kcal/mol) and forms a stable iminium distonic radical cation. acs.org This irreversibility acts as a "chemical lock," preventing the back-reaction and allowing for a more accurate quantification of oxidative events in complex chemical or environmental systems. ethz.ch

Research into this family has demonstrated that the electronic properties of these probes can be systematically tuned by adding substituents to the aromatic ring. This has led to the synthesis and characterization of various CPA analogs to modulate their oxidative susceptibility. acs.org

The advancements in synthetic organic chemistry, particularly the development of palladium-catalyzed coupling reactions like the Buchwald-Hartwig amination, have been instrumental. These methods provide efficient, high-yield pathways for the N-arylation of cyclopropylamine (B47189), making a wide range of N-arylcyclopropylamines accessible for study and application. acs.orgacs.orgresearchgate.net

Table 1: Influence of Aromatic Substituents on N-Cyclopropylaniline (CPA) Probe Properties
Substituent TypeExample GroupEffect on Oxidation PotentialEffect on Cyclopropyl Ring-Opening RateRationale
Electron-Donating Group (EDG)Methoxy (CH₃O)Lowers (easier to oxidize)SlowsThe EDG stabilizes the resulting nitrogen radical cation through resonance, making the initial oxidation more favorable but reducing the driving force for the subsequent ring-opening.
Electron-Withdrawing Group (EWG)Chloro (Cl)Raises (harder to oxidize)AcceleratesThe EWG destabilizes the nitrogen radical cation, making the initial oxidation less favorable but increasing the driving force for the strain-releasing ring-opening reaction.

Identification of Remaining Challenges and Unexplored Chemical Space

Despite these advancements, significant challenges and unexplored areas remain within cyclopropyl-aniline chemistry. A primary challenge lies in the synthesis of more complex and diversely substituted analogs. While modern coupling protocols are effective, the synthesis of specific isomers can be difficult, and challenging substrates, such as certain electron-rich or sterically hindered aryl halides, may require bespoke catalyst systems with specialized ligands to achieve good yields. acs.orgacs.org The synthesis of 3-Cyclopropyl-2-methylaniline itself represents a non-trivial target where regioselectivity and steric hindrance must be carefully controlled.

The vast majority of the chemical space for this family remains unexplored. Academic studies have largely focused on a few simple N-cyclopropylaniline derivatives to establish proof-of-concept for their use as probes. acs.orgresearchgate.net The properties of C-alkylated isomers, such as this compound, are almost entirely undocumented. The interplay between the steric hindrance of the 2-methyl group and the electronic influence of the 3-cyclopropyl group on the molecule's conformation, oxidation potential, and subsequent reactivity is a significant knowledge gap. How these combined factors would affect the kinetics of radical cation formation and ring-opening is unknown.

Furthermore, there is a need to develop more sustainable and cost-effective synthetic methods. Many current procedures rely on expensive palladium catalysts and ligands. researchgate.net Exploring alternative catalytic systems based on more abundant metals like copper or developing catalyst-free methods would be a valuable contribution. nih.gov

Emerging Trends and Prospective Research Avenues for Cyclopropyl-Aniline Chemistry

The future of cyclopropyl-aniline chemistry is poised to expand from fundamental studies into a wider range of applications, driven by several emerging trends in chemical science.

Computational Chemistry and Probe Design: A major trend is the increasing use of computational methods, such as density functional theory (DFT), to predict the electrochemical properties of organic molecules. rsc.orgumn.edu These tools can be used to forecast the one-electron oxidation potentials of unexplored molecules like this compound. This in silico approach can guide the rational design of new, highly specialized probes with precisely tuned properties for specific applications without the need for exhaustive trial-and-error synthesis.

Strain-Release Applications: Beyond their use as probes, the inherent reactivity of the strained cyclopropyl ring is a feature that can be exploited. "Strain-release" is a powerful concept in organic synthesis. rsc.orgnumberanalytics.com Future research could focus on using the cyclopropyl-aniline scaffold as a versatile precursor to reactive intermediates that, after an initial oxidation and ring-opening, can participate in subsequent cycloaddition or polymerization reactions to form valuable heterocyclic compounds or novel materials. acs.org

Medicinal Chemistry and Agrochemicals: The aniline scaffold is a cornerstone of modern medicinal chemistry, appearing in a vast number of therapeutic agents. nih.govresearchgate.net Likewise, the cyclopropylamine moiety is recognized as a key building block in many pharmaceuticals and agrochemicals, valued for its ability to impart unique conformational and metabolic properties. acs.org The fusion of these two fragments in compounds like this compound creates a chemical scaffold that is ripe for exploration as a potential source of new drug candidates or agrochemicals. kruss-scientific.com Research could be directed toward synthesizing libraries of these derivatives for screening against biological targets like protein kinases or for evaluation as novel insecticides or fungicides. mdpi.com

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